(2S)-2-amino-2-phenylbutanoic acid, also known as 2-amino-2-phenylbutyric acid, is an important compound in biochemical research and pharmaceutical applications. This amino acid derivative has the molecular formula and a molecular weight of approximately 179.22 g/mol. It is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but plays significant roles in various biological processes and chemical reactions .
This compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, where it is listed under the CAS number 5438-07-3. It is recognized for its potential applications in drug development and metabolic studies . The compound falls under the broader classification of organic compounds, specifically as a substituted amino acid due to the presence of both amino and carboxylic acid functional groups.
The synthesis of (2S)-2-amino-2-phenylbutanoic acid can be achieved through several methods, including:
For example, one synthetic route involves treating phenylacetaldehyde with formaldehyde and ammonia under acidic conditions, followed by purification through high-performance liquid chromatography (HPLC) to isolate the product .
The molecular structure of (2S)-2-amino-2-phenylbutanoic acid can be represented as follows:
This structure features a central carbon atom bonded to an amino group, a carboxylic acid group, a phenyl group, and an ethyl group.
Key structural data includes:
(2S)-2-amino-2-phenylbutanoic acid participates in various chemical reactions typical for amino acids:
For instance, when reacting with different acyl chlorides or anhydrides, this compound can yield various derivatives useful in medicinal chemistry.
The mechanism of action for (2S)-2-amino-2-phenylbutanoic acid primarily involves its role as a substrate or cofactor in enzymatic reactions. It interacts with enzymes such as amino acid oxidases and transaminases, facilitating metabolic pathways that involve nitrogen metabolism and neurotransmitter synthesis .
Research indicates that this compound may influence neurotransmitter levels in the brain due to its structural similarity to other biologically active compounds.
(2S)-2-amino-2-phenylbutanoic acid has several scientific applications:
Chiral auxiliaries enable precise stereochemical control during the construction of the (S)-HPA stereocenter. One prominent route employs chiral hydantoin precursors subjected to alkaline hydrolysis under controlled conditions.
A high-yielding process involves heating (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione in aqueous sodium hydroxide (4.4 M) at 130°C for 48 hours in an autoclave. After acid-base workup, (2S)-2-amino-2-phenylbutanoic acid is isolated as a white solid in high enantiomeric excess (>99% ee). Nuclear magnetic resonance (NMR) analysis confirms the structure: δ 1.06 (t, J=7.34 Hz, CH₃), 2.30–2.38 (m, CH₂), 7.33–7.46 (m, ArH), 7.55–7.59 (m, ArH) .
Table 1: Asymmetric Synthesis Using (5R)-Hydantoin
Precursor | Conditions | Product | Yield | Stereoselectivity |
---|---|---|---|---|
(5R)-5-Ethyl-5-phenylimidazolidine-2,4-dione | 4.4 M NaOH, 130°C, 48 h, autoclave | (2S)-2-Amino-2-phenylbutanoic acid | High | >99% ee |
This route demonstrates excellent scalability and stereochemical fidelity, leveraging the inherent chirality of the hydantoin ring system.
Enzymatic transamination provides an efficient biocatalytic route to (S)-HPA using engineered aminotransferases (e.g., variants of E. coli aspartate aminotransferase). These enzymes catalyze the stereoselective transfer of an amino group from a donor (e.g., L-lysine) to the prochiral carbonyl group of 2-oxo-4-phenylbutanoic acid (OPBA).
Key advancements include:
Despite these successes, substrate inhibition at high OPBA concentrations remains a limitation requiring precise reaction control.
Kinetic resolution via diastereomeric crystallization is widely applied for large-scale (S)-HPA production. A key patent details the use of 2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid (DIGA) as a resolving agent:
This method achieves high enantiopurity (>98% ee) but suffers from moderate yields (≤50% theoretical maximum) due to inherent limitations of kinetic resolution.
(S)-HPA serves as a constrained phenylalanine analogue in bioactive peptides. Efficient incorporation requires ester activation and N-protection:
Table 2: Key Derivatives for Peptide Synthesis
(S)-HPA Derivative | Reaction | Product Application |
---|---|---|
2-(Dimethylamino)-2-phenylbutyric acid methyl ester | Reduction with NaBH₄ | Trimebutine synthesis |
N-Fmoc-(S)-2-amino-2-phenylbutanoic acid | Solid-phase peptide coupling | Conformationally constrained peptides |
Biocatalytic deracemization represents the pinnacle of sustainable (S)-HPA synthesis:
Table 3: Green Synthesis via Biocatalytic Deracemization
Substrate | Biocatalyst | Conditions | Conversion | Productivity |
---|---|---|---|---|
rac-NCa-HPA (150 mM) | E. coli NAAAR + N-carbamoylase, 0.5% toluene | 30°C, pH 8.0, 20 h | 100% | 7.5 mmol/L/h |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: